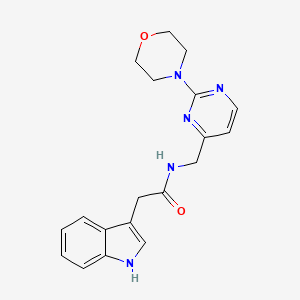

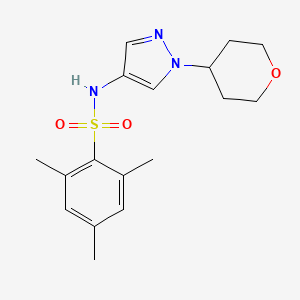

![molecular formula C15H11N3O2 B2898951 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 83665-72-9](/img/structure/B2898951.png)

2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine is a basic structure in many important biological compounds . It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important drugs and is a key component of many larger, biologically important molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The resulting compounds can exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms. It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .

Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be quite complex, depending on the specific compound and the conditions under which the reactions occur .

Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a white or colorless solid that is highly soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrotic Activity

This compound has shown promising results in the field of anti-fibrosis. A study conducted by Yi-Fei Gu and colleagues at Jilin University synthesized novel pyrimidine derivatives and evaluated their biological activities against hepatic stellate cells . The compounds demonstrated better anti-fibrotic activities than the known drugs Pirfenidone and Bipy55′DC, with two derivatives showing the best activities. These findings suggest potential development into novel anti-fibrotic drugs.

Antioxidant and Anti-Inflammatory Properties

In another study, the synthesis of related pyrimidine derivatives led to compounds with potent anti-inflammatory and antioxidant activities . These activities are crucial in the treatment of chronic diseases and may lead to the development of new therapeutic agents.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial properties. The structural core of pyrimidine in these compounds plays a significant role in their activity against various microbial strains, making them candidates for further research in antimicrobial drug development .

Antitumor Effects

The pyrimidine moiety is also associated with antitumor properties. Compounds containing this core structure have been studied for their potential use in cancer therapy, providing a basis for the design of new antitumor agents .

Chemical Synthesis and Drug Development

The compound’s structure is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and drug discovery. Its versatility in chemical reactions makes it a valuable synthon for developing new drugs with diverse biological activities .

Material Science Applications

While direct applications in material science are not explicitly mentioned in the available literature, the chemical properties of pyrimidine derivatives suggest potential uses in the development of new materials, especially in the context of biomedical applications where anti-fibrotic and antimicrobial properties could be beneficial .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share a similar structure with the compound , bind with high affinity to multiple receptors . Pyrimidine derivatives, another structural component of the compound, are also widely distributed in nature and associated with diverse biological activities .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrimidine derivatives also exhibit a wide spectrum of biological activities such as antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .

Biochemical Pathways

It is known that indole derivatives can interact with various biochemical pathways due to their broad-spectrum biological activities . Similarly, pyrimidine derivatives are associated with diverse biological activities, indicating their interaction with multiple biochemical pathways .

Pharmacokinetics

It is mentioned that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood, demonstrating the power of in vitro assays to predict in vivo pharmacokinetic parameters .

Result of Action

It is known that indole derivatives exhibit various biological activities, indicating their potential to cause significant molecular and cellular effects . Similarly, pyrimidine derivatives are associated with diverse biological activities, suggesting their potential to induce significant molecular and cellular effects .

Action Environment

It is known that the biological activities of similar compounds can be influenced by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

The future directions of research into pyrimidine derivatives are likely to involve the development of new drugs and therapies . Pyrimidine is a key component of many biologically important molecules, and researchers are continually discovering new ways to leverage its properties in the development of new treatments .

Eigenschaften

IUPAC Name |

2-[(E)-3-pyrimidin-5-ylprop-2-enyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)7-3-4-11-8-16-10-17-9-11/h1-6,8-10H,7H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDNSGMZOODCMO-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/C3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)

![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)

![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)

![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)

![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)

![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2898884.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)